molecular formula C16H19NO4 B4713869 N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide

N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide

Cat. No. B4713869
M. Wt: 289.33 g/mol
InChI Key: OIAXSGSUGBVYLF-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide is a chemical compound that belongs to the class of butanamides. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including biological research.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide is not fully understood. However, it is believed that the compound acts as an HDAC inhibitor, which leads to the accumulation of acetylated histones and altered gene expression patterns. The altered gene expression patterns can lead to various biological effects, including the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which makes it a potential candidate for cancer therapy. In addition, the compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide in lab experiments is its potential as a cancer therapy agent. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using the compound in lab experiments is its complex synthesis process, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide. One potential direction is to further investigate its potential as a cancer therapy agent. The compound has shown promising results in inducing apoptosis and cell cycle arrest in cancer cells, and further studies could lead to the development of new cancer therapies. Another potential direction is to investigate the compound's anti-inflammatory effects, as it may have potential applications in the treatment of inflammatory disorders. Finally, further studies could be conducted to better understand the compound's mechanism of action and its effects on gene expression and cell signaling pathways.

Scientific Research Applications

N-(2-furylmethyl)-2-(4-methoxyphenoxy)butanamide has been used in various scientific research applications, including studies on the regulation of gene expression, protein synthesis, and cell signaling pathways. The compound has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibitors have been studied extensively in the context of cancer therapy, as they have been shown to induce apoptosis and cell cycle arrest in cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-15(16(18)17-11-14-5-4-10-20-14)21-13-8-6-12(19-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAXSGSUGBVYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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